
4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
Vue d'ensemble
Description
4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, also known as BMIC, is a chemical compound that belongs to the indazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The exact mechanism of action of 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid is not fully understood. However, it has been suggested that 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid may exert its biological activities by inhibiting certain enzymes or signaling pathways. For example, 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid can inhibit the activity of COX-2 and reduce the production of prostaglandins, which are involved in inflammation. 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has been shown to exhibit antibacterial activity against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for investigating various biological processes. However, there are also some limitations to using 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research on 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. One area of interest is the development of novel indazole derivatives based on 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid that exhibit improved pharmacological properties. Another area of interest is the use of 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid as a building block in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications. Additionally, further studies are needed to elucidate the mechanism of action of 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid and to investigate its potential use as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has also been investigated for its potential use as a building block in the synthesis of novel indazole derivatives with improved pharmacological properties. In addition, 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has been used as a ligand in the design of metal-organic frameworks (MOFs) for gas storage and separation applications.
Propriétés
IUPAC Name |
4-bromo-6-methoxycarbonyl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(16)4-2-5(11)7-6(3-4)12-13-8(7)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUISENCXNGOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646118 | |
| Record name | 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885518-33-2 | |
| Record name | 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






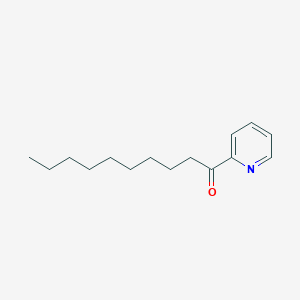
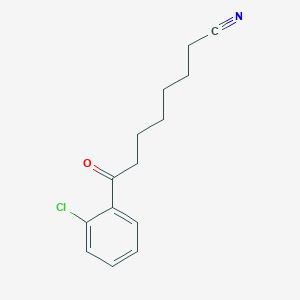
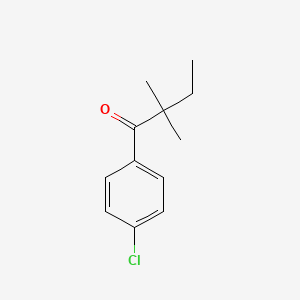

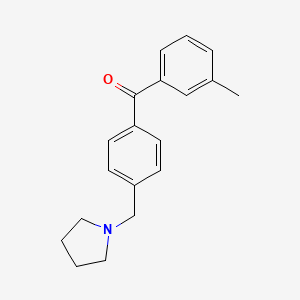
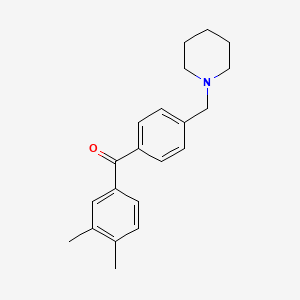
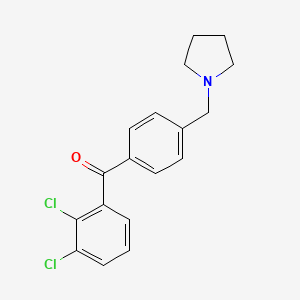
![4-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613942.png)
![3'-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613944.png)
![3,5-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613945.png)
